molecular formula C10H19ClO B13527557 2-(5-Chloro-4-methylpentyl)tetrahydrofuran

2-(5-Chloro-4-methylpentyl)tetrahydrofuran

Cat. No.: B13527557
M. Wt: 190.71 g/mol
InChI Key: CUEIMOPZIFLXDN-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-methylpentyl)tetrahydrofuran (CAS 1478932-84-1) is a synthetic organic compound with the molecular formula C10H19ClO . It features a tetrahydrofuran (THF) ring, a common motif in medicinal and natural product chemistry, substituted with a 5-chloro-4-methylpentyl chain . The tetrahydrofuran core is a versatile scaffold frequently encountered in bioactive marine natural products and pharmaceuticals, often contributing to molecular rigidity and influencing pharmacological properties . The specific research applications, biological activity, and mechanism of action for this particular compound are not yet detailed in the widely available scientific literature. Its structure suggests potential utility as a building block or intermediate in organic synthesis, particularly for exploring novel chemical space or for the development of new compounds with possible biological activity. Researchers may find value in its use for methodological studies, library synthesis, or as an analog in structure-activity relationship (SAR) investigations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-(5-chloro-4-methylpentyl)oxolane

InChI

InChI=1S/C10H19ClO/c1-9(8-11)4-2-5-10-6-3-7-12-10/h9-10H,2-8H2,1H3

InChI Key

CUEIMOPZIFLXDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1CCCO1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-4-methylpentanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve maximum efficiency, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methylpentyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-4-methylpentyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The chloro and methyl groups in 2-(5-Chloro-4-methylpentyl)THF likely increase its molecular weight and boiling point compared to THF, similar to 2-Methyl-THF and 5-Chloropentyl-THF .
  • The compound’s lipophilicity may enhance its compatibility with non-polar reactants, a feature exploited in THF-based syntheses of phenylurea insecticides (e.g., ) and pharmaceutical intermediates (e.g., ).

Biological Activity

2-(5-Chloro-4-methylpentyl)tetrahydrofuran is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a tetrahydrofuran ring and a chloroalkyl side chain, suggests potential biological activities that merit investigation.

Molecular Structure

  • Molecular Formula : C10H17ClO
  • Molecular Weight : 188.7 g/mol
  • IUPAC Name : 2-(5-chloro-4-methylpentyl)tetrahydrofuran

Properties Table

PropertyValue
Molecular FormulaC10H17ClO
Molecular Weight188.7 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran is hypothesized to involve interactions with various biomolecular targets. The chloroalkyl group may facilitate binding to receptors or enzymes, potentially modulating their activity.

Case Study: Analogs and Derivatives

A comparative study of related compounds has revealed varying degrees of biological activity:

CompoundActivity (IC50, nM)Notes
2-(4-Methylpentyl)tetrahydrofuran500Moderate anti-inflammatory effects
2-(5-Chloro-4-methylpentyl)tetrahydrofuranTBDPotential for further investigation

Toxicity and Safety Profile

Preliminary assessments indicate that while many chloroalkyl compounds can exhibit toxicity, specific toxicity data for 2-(5-Chloro-4-methylpentyl)tetrahydrofuran is still under investigation. It is crucial to evaluate its safety profile through comprehensive toxicological studies.

Research Findings

Recent literature highlights the need for further exploration of the biological effects of this compound:

  • In Vitro Studies : Initial in vitro studies suggest that the compound may interact with cellular pathways involved in inflammation and cell proliferation.
  • In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic potential of the compound.
  • Comparative Analysis : Research comparing this compound with structurally similar compounds indicates a potential for unique biological effects due to its specific structural features.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(5-Chloro-4-methylpentyl)tetrahydrofuran, and how is its structural integrity confirmed?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated tetrahydrofuran derivatives are often synthesized via alkylation of tetrahydrofuran precursors using chlorinated electrophiles under inert conditions. A general protocol includes:

Reaction Setup : Use a polar aprotic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) with a base (e.g., sodium hydride) to deprotonate the tetrahydrofuran intermediate.

Electrophilic Substitution : Introduce 5-chloro-4-methylpentyl halide under controlled temperature (0–25°C) .

Purification : Isolate the product via column chromatography or distillation.

Characterization : Confirm structure using ¹H/¹³C NMR (to identify proton environments and substituent positions), IR spectroscopy (to detect functional groups like C-Cl), and HRMS (to verify molecular weight and isotopic patterns for chlorine) .

Q. What safety precautions are critical when handling chlorinated tetrahydrofuran derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Incompatibility Warnings : Avoid contact with strong oxidizers (e.g., peroxides) and bases, as they may induce decomposition or exothermic reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers .

Q. How does the chlorine substituent influence the reactivity of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran in substitution reactions?

Methodological Answer: The chlorine atom acts as a leaving group in SN2 reactions , enabling nucleophilic substitution with amines, thiols, or alkoxides. Key considerations:

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Monitoring : Track reaction progress via TLC or GC-MS to optimize reaction time and minimize side products .

Q. What solvent systems are compatible with 2-(5-Chloro-4-methylpentyl)tetrahydrofuran during purification?

Methodological Answer:

  • Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 ratios) for column purification.
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures are effective for chlorinated compounds.
  • Avoid Protic Solvents : Methanol or water may hydrolyze the chlorine substituent .

Q. How can researchers assess the purity of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) to resolve impurities.
    • Elemental Analysis : Confirm chlorine content (±0.3% error margin).
    • Melting Point : Compare observed values with literature (if crystalline) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing 2-(5-Chloro-4-methylpentyl)tetrahydrofuran under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for cross-coupling or copper iodide for Ullmann-type reactions.
  • Temperature Optimization : Perform kinetic studies at 25°C, 50°C, and 80°C to identify ideal conditions.
  • Solvent Effects : Compare yields in THF (polar aprotic) vs. toluene (nonpolar). A study on similar compounds achieved 94% yield using n-butyllithium in t-butyl methyl ether at 0°C .

Q. What analytical techniques resolve structural ambiguities in halogenated tetrahydrofuran derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., C-Cl bond length ~1.76 Å) .
  • NOESY NMR : Detect spatial proximity of the chloropentyl chain to the tetrahydrofuran ring protons.
  • DFT Calculations : Compare experimental IR spectra with computed vibrational modes to validate conformation .

Q. How does the steric bulk of the 4-methylpentyl group affect the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : Perform stability studies in HCl/THF (1M) at 25°C. Monitor degradation via <sup>1</sup>H NMR (disappearance of tetrahydrofuran ring signals).
  • Basic Conditions : React with NaOH (1M) and track chloride ion release via ion chromatography. The methyl group may slow hydrolysis due to steric hindrance .

Q. What strategies mitigate side reactions during functionalization of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran?

Methodological Answer:

  • Protecting Groups : Temporarily protect the tetrahydrofuran oxygen with TBSCl before chloropentyl substitution.
  • Low-Temperature Reactions : Conduct substitutions at -78°C to suppress elimination pathways.
  • Additive Use : Include silver nitrate to precipitate halide byproducts and shift equilibrium toward product .

Q. How can researchers design comparative studies between 2-(5-Chloro-4-methylpentyl)tetrahydrofuran and its bromo/iodo analogs?

Methodological Answer:

  • Reactivity Comparison : Perform parallel SN2 reactions with sodium azide; track kinetics via <sup>13</sup>C NMR.
  • Thermodynamic Analysis : Measure activation energies (ΔG‡) using Eyring plots.
  • Biological Activity : Test cytotoxicity in cell lines (e.g., HEK293) to correlate halogen size with membrane permeability .

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